6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one
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Overview
Description
6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one is a chemical compound with the molecular formula C11H11ClO3. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the formation of the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- 6-chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one
- 6,7-dimethoxy-2,2-dimethyl-4-chromanone
Uniqueness
6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,13H,5H2,1-2H3 |
InChI Key |
IBWKHUGRSMJQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C=C2O1)O)Cl)C |
Origin of Product |
United States |
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